molecular formula C14H19N3O5S B1328631 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide CAS No. 942474-30-8

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide

Cat. No. B1328631
M. Wt: 341.38 g/mol
InChI Key: NZONRQLTLIJHJY-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide is a chemical compound used in scientific research. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-de-alkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .


Molecular Structure Analysis

The molecular formula of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide is C14H19N3O5S, and its molecular weight is 341.38 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide, such as melting point, boiling point, and density, are not explicitly mentioned in the search results .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Metabolism and Excretion : Certain piperidine derivatives are extensively metabolized in humans, indicating significant involvement in pharmacokinetic processes. For instance, CP-945,598, a piperidine derivative, is primarily excreted in feces with less than 2% of the dose recovered unchanged, suggesting extensive metabolism. The primary metabolic pathway involves N-de-ethylation, amide hydrolysis, N-hydroxylation, piperidine ring hydroxylation, and ribose conjugation (Miao et al., 2012).

  • Disposition in Humans : The disposition of SB-649868, another orexin 1 and 2 receptor antagonist with a piperidine ring, was studied in humans. It's primarily eliminated through feces (79%), with the urinary route accounting for only 12% of total radioactivity. Metabolism involves oxidation of the benzofuran ring, indicating the complexity of metabolic pathways involved in the disposition of piperidine derivatives (Renzulli et al., 2011).

Clinical Implications

  • Inhibitory Effects : Piperidine derivatives have been used to study their effects on biological processes. For instance, diphenoxylate was studied for its inhibitory action on intestinal motility in volunteers. Such studies highlight the potential therapeutic applications of piperidine derivatives in treating conditions like diarrhea (Ylitalo et al., 1975).

  • Anticoagulant Properties : MD 805, a piperidine derivative, was evaluated as an anticoagulant during hemodialysis. It exhibited a stable antithrombin effect without significant interindividual differences in coagulation time, suggesting its potential in anticoagulation therapy (Matsuo et al., 1986).

properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-2-23(21,22)11-3-4-12(13(9-11)17(19)20)16-7-5-10(6-8-16)14(15)18/h3-4,9-10H,2,5-8H2,1H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZONRQLTLIJHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701189090
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide

CAS RN

942474-30-8
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701189090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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